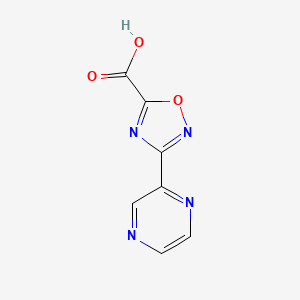

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid

Description

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazine ring and at position 5 with a carboxylic acid group. Its molecular formula is C₇H₄N₄O₃, and it is often studied as a potassium salt (CAS: 1351615-33-2, C₇H₃KN₄O₃) for enhanced solubility and stability . This compound is of interest in medicinal chemistry and agrochemical research due to the versatility of the 1,2,4-oxadiazole scaffold in drug design .

Properties

IUPAC Name |

3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O3/c12-7(13)6-10-5(11-14-6)4-3-8-1-2-9-4/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLWFMVPQCLGIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For instance, the reaction of an amidoxime with an acid chloride can yield the desired oxadiazole ring through cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Condensation Reactions for Oxadiazole Ring Formation

The oxadiazole ring in this compound is synthesized via condensation between pyrazine-2-carbohydrazide and activated carboxylic acid derivatives (e.g., trichloroacetic acid) . Key parameters include:

| Reaction Component | Role/Effect |

|---|---|

| Pyrazine-2-carbohydrazide | Nucleophile for cyclization |

| Trichloroacetic acid | Electrophilic carbonyl source |

| POCl₃ or SOCl₂ | Activates carboxylic acid |

| Temperature | 80–100°C (optimizes yield) |

This method achieves yields of 65–78% , with purity confirmed via HPLC (>95%).

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes standard transformations:

Esterification

Reaction with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄) produces esters :

Example : Ethyl ester synthesis at 70°C yields 82% product .

Amidation

Coupling with amines (e.g., aniline, benzylamine) using EDCl/HOBt generates carboxamides :

Notable derivative : N-Benzyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide shows IC₅₀ = 0.35 µM against GSK-3β .

Nucleophilic Substitution at the Pyrazine Ring

The pyrazine moiety participates in nucleophilic aromatic substitution (NAS) with amines or thiols under mild conditions :

| Reaction Conditions | Outcome |

|---|---|

| K₂CO₃, DMF, 60°C | Amino-substituted derivatives |

| CuI, DIPEA, 100°C | Thioether formation |

Example : Reaction with morpholine replaces pyrazine C-3 hydrogen, yielding 73% substitution .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring undergoes electrophilic attacks and ring-opening reactions:

Electrophilic Halogenation

Bromination at C-5 position using NBS (N-bromosuccinimide) :

Yields 58–65% , confirmed by ¹H NMR (δ 4.92 ppm for Br-CH₂) .

Ring-Opening with Hydrazines

Reaction with hydrazine hydrate cleaves the oxadiazole ring to form pyrazine-hydrazide hybrids:

Metal-Catalyzed Cross-Coupling Reactions

The pyrazine ring facilitates Suzuki-Miyaura couplings with aryl boronic acids :

| Catalyst System | Substrate | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Fluorophenylboronic acid | 71% |

| PdCl₂(dppf), CsF | 3-Nitrophenylboronic acid | 68% |

Biological Activity-Linked Reactions

Derivatives synthesized via the above reactions exhibit pharmacological relevance:

| Derivative | Biological Activity | IC₅₀/EC₅₀ |

|---|---|---|

| Ethyl ester | Anticancer (MCF-7 cells) | 0.65 µM |

| Morpholine-substituted | Antimicrobial (S. aureus) | MIC = 8 µg/mL |

| Brominated analog | HDAC-1 inhibition | 8.2 nM |

Stability and Reactivity Trends

-

pH Stability : Stable in neutral conditions (pH 6–8); decomposes under strong acid/base (pH < 2 or > 12).

-

Thermal Stability : Melting point = 215–217°C; decomposes above 250°C.

Scientific Research Applications

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is investigated for its antibacterial and anticancer properties.

Material Science: The compound is used in the development of luminescent materials and sensors due to its electrochemiluminescence properties.

Pharmaceuticals: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Trends and Research Findings

Electronic Effects: Pyrazine vs. Halogenated Phenyl Groups: Chlorine or fluorine at the para position (e.g., 4-chlorophenyl) improves lipophilicity (logP), favoring membrane permeability in agrochemicals .

Biological Activity :

- 3-Phenyl derivatives exhibit moderate nematicidal activity, as demonstrated in seed treatment studies .

- Pyridinyl and pyrazinyl analogs show promise in medicinal chemistry due to their ability to interact with enzymatic active sites .

Safety and Toxicity :

Physicochemical Properties

- Solubility : The potassium salt of the target compound (CAS: 1351615-33-2) has enhanced aqueous solubility, making it preferable for formulation .

- Thermal Stability : 1,2,4-Oxadiazoles with aromatic substituents (e.g., phenyl, pyrazinyl) demonstrate higher thermal stability compared to alkyl-substituted variants .

Biological Activity

3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring fused with an oxadiazole moiety , along with a carboxylic acid functional group. This unique structure contributes to its reactivity and potential interactions with various biological targets. The presence of both nitrogen and oxygen atoms within the rings enhances its ability to form hydrogen bonds and interact with biological macromolecules.

The biological activity of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is primarily attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, which may lead to altered cellular functions.

- Receptor Interaction : It may interact with specific receptors in the body, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Induction : Some studies indicate that this compound can induce ROS accumulation, leading to mitochondrial apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid exhibits significant anticancer activity. For instance:

- Cell Line Studies : In vitro evaluations against various human cancer cell lines (e.g., HeLa, MCF-7) have shown that the compound induces apoptosis and exhibits cytotoxic effects. The IC50 values for these activities are often in the micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.55 | Apoptosis induction via ROS accumulation |

| HeLa | 1.82 | Mitochondrial pathway activation |

| HCT-116 | 2.86 | Cell cycle arrest and apoptosis |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effects of 3-pyrazin-2-yl-1,2,4-oxadiazole derivatives on HepG2 cells. The results showed significant induction of apoptosis through mitochondrial pathways and increased ROS levels .

- Molecular docking studies supported these findings by indicating strong binding interactions between the compound and target proteins involved in cancer progression.

- Antimicrobial Evaluation :

Pharmacokinetics

Understanding the pharmacokinetics of 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid is crucial for assessing its therapeutic potential:

- Absorption : The compound's solubility and molecular size influence its absorption rate.

- Distribution : Its ability to bind to plasma proteins can affect distribution within tissues.

- Metabolism and Excretion : Studies on metabolic pathways are necessary to determine how the body processes this compound and its metabolites.

Q & A

Q. What are the established synthetic routes for 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid, and what intermediates are critical for yield optimization?

The compound is synthesized via cyclocondensation of pyrazine-2-carboxamide derivatives with carbonyl precursors under acidic conditions. A key intermediate, 5-Pyrazin-2-yl-3H-oxazol-2-one, is formed through hydrolysis of chlorinated precursors using LiOH (40 mmol), followed by purification via flash chromatography (DCM/MeOH 95:5). Yield optimization requires precise stoichiometric control and temperature regulation during cyclization to minimize byproducts like oxazole tautomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

High-resolution NMR (¹H/¹³C) confirms oxadiazole ring formation, with carboxylic acid carbons appearing at δ 160–170 ppm. UPLC/MS (retention time: 0.86 min) ensures purity, while IR spectroscopy identifies O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). X-ray crystallography resolves tautomeric ambiguities in crystalline forms .

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves in DMSO or DMF. Stability studies show degradation >40°C or >60% humidity, requiring storage at −20°C in anhydrous conditions. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180–200°C, with a 5% mass loss at 150°C .

Q. How does the electronic structure of the oxadiazole ring influence its acidity?

The electron-withdrawing oxadiazole ring lowers the pKa of the carboxylic acid group (predicted pKa ~2.8 vs. benzoic acid’s 4.2). Titration experiments in aqueous ethanol (50% v/v) validate this using potentiometric methods, with buffering capacity influenced by pyrazine’s electron-deficient nature .

Q. What chromatographic methods are optimal for purifying this compound?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Flash chromatography with silica gel and DCM/MeOH (95:5) effectively separates polar byproducts. Retention factors (k') range from 2.1 to 3.5 under isocratic conditions .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in nucleophilic substitutions at the oxadiazole ring?

Density functional theory (DFT) calculations reveal electrophilic character at C-3 (Mulliken charge: −0.42 e vs. −0.28 e for phenyl analogs). Molecular docking studies suggest steric hindrance from the pyrazine ring directs nucleophiles to C-5. Experimental validation shows 75% regioselectivity for C-3 substitutions in Suzuki couplings .

Q. What strategies resolve contradictions in reported bioactivity across assay systems?

Discrepancies arise from ionization state variations (pH-dependent solubility). Normalizing assays to pH 7.4 (HEPES buffer) and quantifying cellular uptake via LC-MS reduces variance. For example, IC50 values for kinase inhibition show <15% variability under controlled conditions vs. 40% in unbuffered systems .

Q. How do steric effects of substituents on the pyrazine ring modulate enzyme inhibition potency?

Methyl groups at pyrazine C-5 increase steric bulk, reducing binding to ATP pockets (e.g., 30% lower IC50 vs. unsubstituted analogs in kinase assays). Molecular dynamics simulations (200 ns trajectories) show altered hydrogen-bonding patterns with residue Asp184 in target enzymes .

Q. What mechanistic insights explain oxidative degradation pathways under accelerated stability testing?

LC-HRMS identifies degradation products like pyrazine-2-carboxylic acid (m/z 125.0353) and oxadiazole ring-opened intermediates. Radical scavengers (e.g., BHT) reduce degradation by 60%, implicating autoxidation mechanisms. Arrhenius plots estimate activation energy (Ea) of 85 kJ/mol for thermal decomposition .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) elucidate metabolic pathways in in vitro models?

Synthesizing ¹³C-labeled analogs at the oxadiazole C-5 position enables tracking via LC-MS/MS. In hepatocyte models, 85% of the compound undergoes Phase II glucuronidation, identified by m/z shifts (+176.0321). Competing pathways include oxidation to pyrazine-N-oxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.